Cas no 922730-98-1 (Omeprazole sulfide-d)

Omeprazole sulfide-d is a deuterated analog of omeprazole sulfide, a key intermediate in the synthesis of omeprazole and related proton pump inhibitors. The incorporation of deuterium enhances the compound's stability, making it particularly valuable for metabolic and pharmacokinetic studies. Its isotopic labeling allows for precise tracking in mass spectrometry and NMR analyses, facilitating detailed investigations into drug metabolism and degradation pathways. This compound is widely used in pharmaceutical research to improve the understanding of omeprazole's mechanism of action and to develop more stable formulations. Its high purity and well-characterized structure ensure reliability in analytical and synthetic applications.
Omeprazole sulfide-d structure
Omeprazole sulfide-d structure
Product Name:Omeprazole sulfide-d
CAS No:922730-98-1
MF:C17H19N3O2S
MW:332.43514752388
CID:827163
PubChem ID:329765959
Update Time:2025-11-01

Omeprazole sulfide-d Chemical and Physical Properties

Names and Identifiers

    • OMEPRAZOLE-D3 SULFIDE
    • 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
    • Omeprazole sulfide-(5-methoxy-d3)
    • Omeprazole-d3 Sulfid
    • Pyrmetazole-d3
    • Ufiprazole-d3
    • 5-Methoxy-d3-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-benzimidazole
    • 6-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (ACI)
    • Omeprazole sulfide-d
    • G13633
    • AS-6040
    • Omeprazole Sulfide-D3
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3
    • Omeprazole sulphide D3
    • 922730-98-1
    • 922731-00-8
    • HY-141776S
    • Omeprazole sulfide-(5-methoxy-d3), analytical standard
    • 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
    • AKOS037645366
    • 1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
    • DTXSID40662161
    • SCHEMBL3180530
    • CS-0203532
    • MDL: MFCD09841123
    • Inchi: 1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
    • InChI Key: XURCIPRUUASYLR-HPRDVNIFSA-N
    • SMILES: S(C1=NC2C=CC(=CC=2N1)OC([2H])([2H])[2H])CC1N=CC(C)=C(OC)C=1C

Computed Properties

  • Exact Mass: 329.12000
  • Monoisotopic Mass: 332.13862827g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 85.3Ų

Experimental Properties

  • Melting Point: 116-118?C
  • PSA: 85.33000
  • LogP: 3.88420

Omeprazole sulfide-d Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

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Omeprazole sulfide-d Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1.5 h, 60 - 65 °C; 16 h, 60 °C; 24 h, 70 °C; 4 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of isotopically substituted benzimidazoles as proton pump inhibitors
, World Intellectual Property Organization, , ,

Omeprazole sulfide-d Preparation Products

Additional information on Omeprazole sulfide-d

Omeprazole Sulfide-D: A Comprehensive Overview

Omeprazole Sulfide-D, identified by the CAS number 922730-98-1, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of omeprazole, a well-known proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. The addition of a sulfide group to the omeprazole molecule introduces unique properties that make Omeprazole Sulfide-D a subject of interest for both academic research and potential therapeutic applications.

The structural modification of omeprazole to form Omeprazole Sulfide-D involves the substitution of a sulfur atom in place of an oxygen atom in the sulfonamide group. This change not only alters the chemical properties of the molecule but also impacts its pharmacokinetics and pharmacodynamics. Recent studies have explored the implications of this modification on the compound's stability, bioavailability, and efficacy. For instance, researchers have found that Omeprazole Sulfide-D exhibits enhanced solubility in certain solvents, which could improve its absorption profile when administered orally.

One of the most intriguing aspects of Omeprazole Sulfide-D is its potential to address some of the limitations associated with traditional omeprazole therapy. Long-term use of omeprazole has been linked to side effects such as hypomagnesemia and bone fractures, particularly in elderly patients. Preliminary findings suggest that Omeprazole Sulfide-D may mitigate these risks while maintaining comparable acid-suppressive effects. This makes it a promising candidate for future clinical trials aimed at improving patient outcomes.

From a synthetic standpoint, the preparation of Omeprazole Sulfide-D involves a multi-step process that requires precise control over reaction conditions. The synthesis begins with the isolation of omeprazole, followed by selective substitution reactions to introduce the sulfide group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product. These methods are critical for maintaining the reliability of subsequent pharmacological studies.

The pharmacological profile of Omeprazole Sulfide-D has been extensively studied using in vitro and in vivo models. In vitro assays have revealed that the compound demonstrates potent inhibitory activity against H+/K+-ATPase, which is consistent with its classification as a PPI. However, comparative studies with omeprazole have shown that Omeprazole Sulfide-D exhibits a slightly slower onset but longer duration of action, which could be advantageous in certain clinical scenarios.

Recent advancements in computational chemistry have also contributed to our understanding of Omeprazole Sulfide-D's molecular behavior. Molecular docking studies have provided insights into how the sulfide group influences receptor binding affinity and selectivity. These findings are particularly valuable for rational drug design efforts aimed at optimizing PPIs for specific therapeutic applications.

In terms of clinical applications, while Omeprazole Sulfide-D is not yet approved for human use, it holds potential as a next-generation PPI with improved safety profiles. Preclinical studies have demonstrated reduced systemic exposure compared to omeprazole, which may translate into fewer adverse effects in patients. Additionally, its longer half-life could allow for less frequent dosing regimens, enhancing patient compliance.

The development of Omeprazole Sulfide-D also highlights broader trends in drug discovery where subtle structural modifications can lead to significant improvements in therapeutic efficacy and safety. As research continues to unfold, it is anticipated that compounds like Omeprazole Sulfide-D will play an increasingly important role in addressing unmet medical needs related to acid-related disorders.

In conclusion, Omeprazole Sulfide-D represents an exciting advancement in the field of gastroenterology drug development. Its unique chemical structure, favorable pharmacokinetic properties, and potential clinical benefits make it a compelling subject for further investigation. As ongoing research continues to shed light on its mechanisms and applications, it is likely that this compound will contribute significantly to improving patient care in the coming years.

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